molecular formula C11H10ClNO B1630563 4-Chloro-8-methoxy-2-methylquinoline CAS No. 64951-58-2

4-Chloro-8-methoxy-2-methylquinoline

Cat. No. B1630563
CAS RN: 64951-58-2
M. Wt: 207.65 g/mol
InChI Key: RHSCPZBPNUZBOA-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxy-2-methylquinoline is a chemical compound that belongs to the quinoline family . It is a yellow crystalline solid with a molecular formula of C11H10ClNO . The CAS Number for this compound is 64951-58-2 .


Molecular Structure Analysis

The molecular structure of 4-Chloro-8-methoxy-2-methylquinoline consists of a benzene ring fused to a pyridine ring, with a chlorine atom at the 4th position, a methoxy group at the 8th position, and a methyl group at the 2nd position . The molecular weight of this compound is 207.66 .


Physical And Chemical Properties Analysis

4-Chloro-8-methoxy-2-methylquinoline is a solid substance . It has a melting point of 80-85 °C and a predicted boiling point of 308.8±37.0 °C . The predicted density of this compound is 1.228±0.06 g/cm3 .

Scientific Research Applications

Reduction of Nitroarenes and Azaaromatic Compounds

4-Chloro-8-methoxy-2-methylquinoline has been utilized in the catalytic reduction of various nitroarenes to aminoarenes using formic acid. This process, employing a ruthenium catalyst, is significant in the synthesis of aminoarenes, a key class of compounds in pharmaceuticals and dyes (Watanabe et al., 1984).

Synthesis of Nitroquinoline Compounds

In another study, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized from 4-methoxyaniline. This process demonstrates the potential of 4-Chloro-8-methoxy-2-methylquinoline derivatives in the development of nitroquinoline compounds, which have diverse applications in chemical research (Zhao et al., 2017).

Antimicrobial Potentials

Studies have also explored the antimicrobial potentials of 4-methylquinoline analogues, like 4-Chloro-8-methoxy-2-methylquinoline, against foodborne bacteria. These compounds show promise as natural preservatives, highlighting the role of quinoline derivatives in developing eco-friendly food supplemental agents and pharmaceuticals (Kim et al., 2014).

Dental Plaque Inhibition

Some studies have synthesized 8-hydroxyquinolines with modifications, including 4-Chloro-8-methoxy-2-methylquinoline, to evaluate their antibacterial and antiplaque activities. These compounds have potential applications in dental health, specifically targeting dental plaque formation (Warner et al., 1975).

Chemosensor Development

4-Chloro-8-methoxyquinoline derivatives have been studied for their potential as chemosensors, particularly for detecting metal ions like cadmium. This application is vital in environmental monitoring and food safety (Prodi et al., 2001).

Anticancer Research

In the field of cancer research, derivatives of 4-Chloro-8-methoxy-2-methylquinoline have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown promising results in inducing apoptosis in cancer cells, thereby contributing to the development of new cancer therapies (Sirisoma et al., 2009).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed and causes serious eye damage . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

4-chloro-8-methoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-6-9(12)8-4-3-5-10(14-2)11(8)13-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSCPZBPNUZBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355586
Record name 4-Chloro-8-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-methoxy-2-methylquinoline

CAS RN

64951-58-2
Record name 4-Chloro-8-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-8-methoxy-2-methylquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
B Li, J Yao, K Guo, F He, K Chen, Z Lin, S Liu… - European journal of …, 2020 - Elsevier
… acid condition provided 8-methoxy-2-methylquinolin-4-ol 6, followed by chlorination using POCl 3 to get the other key intermediate 7 (4-chloro-8-methoxy-2-methylquinoline). Then, N-…
Number of citations: 15 www.sciencedirect.com
OV Dyablo, AF Pozharskii, EA Shmoilova… - Chemistry of …, 2015 - Springer
We report the synthesis of 4-chloro-2-methyl-5-nitro- and 2,4-dichloro-5-nitroquinolines, containing methoxy groups at positions 6 and 8. The reaction of these compounds with …
Number of citations: 6 link.springer.com
OV Dyablo, AF Pozharskii, EA Shmoilova… - Chemistry of …, 2015 - go.gale.com
We report the synthesis of 4-chloro-2-methyl-5-nitro-and 2, 4-dichloro-5-nitroquinolines, containing methoxy groups at positions 6 and 8. The reaction of these compounds with …
Number of citations: 0 go.gale.com
J CijiangáHe - RSC advances, 2022 - pubs.rsc.org
… To achieve this transformation 4-chloro-8-methoxy-2-methylquinoline 5f was chosen as substrate. Our initial efforts with the current catalytic system did not work well and desired …
Number of citations: 4 pubs.rsc.org
Y Sawada, H Kayakiri, Y Abe, K Imai… - Journal of medicinal …, 2004 - ACS Publications
… 4-Chloro-8-methoxy-2-methylquinoline (10). To a suspension of 8-methoxy-2-methyl-4-… To a solution of 4-chloro-8-methoxy-2-methylquinoline (10) (16.0 g, 77 mmol) in dry CH 2 Cl 2 (…
Number of citations: 63 pubs.acs.org
SE Davis, BS Rauckman, JH Chan… - Journal of medicinal …, 1989 - ACS Publications
A series of nine 2, 4-diamino-5-[6-(or 7-) quinolylmethyl] pyrimidines has been prepared by condensations of quinolinecarboxaldehydes with 3-amlinopropionitriles, followed by …
Number of citations: 28 pubs.acs.org
AA Avetisyan, IL Aleksanyan… - Russian Journal of …, 2007 - Springer
A procedure has been developed for the synthesis of 4-(hydroxyphenylamino)- and 4-(aminophenylamino)-2-methylquinolines having a substituent in the 6(8)-position of the quinoline …
Number of citations: 7 link.springer.com
F He, J Chen, T Zhao, Q Wu, N Yin… - Journal of Enzyme …, 2023 - Taylor & Francis
… Compound 2 was then treated with POCl 3 , affording 4-chloro-8-methoxy-2-methylquinoline (3). The demethylation of intermediate 3 to obtain 4-chloro-2-methylquinolin-8-ol (4), which …
Number of citations: 1 www.tandfonline.com

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